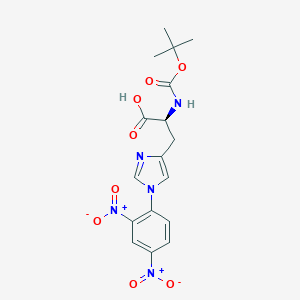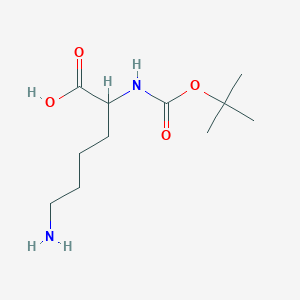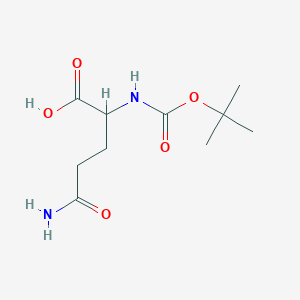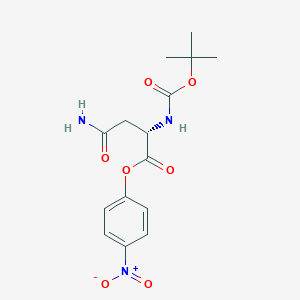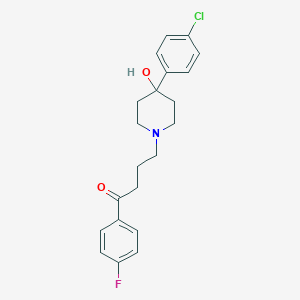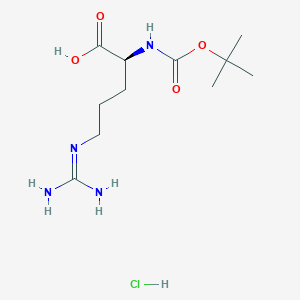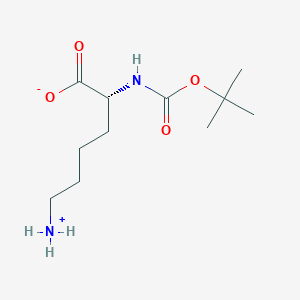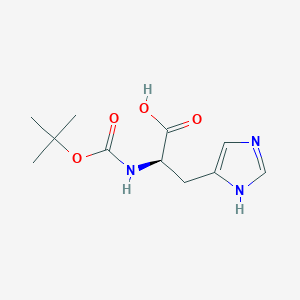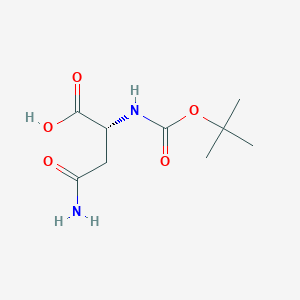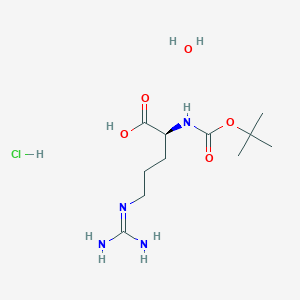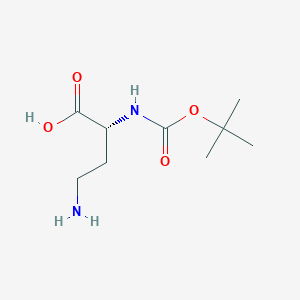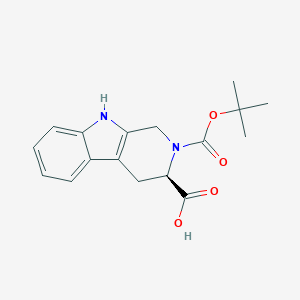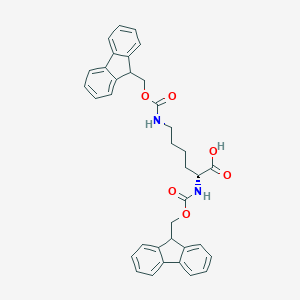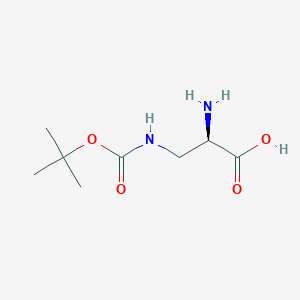
H-D-Dap(boc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Dap(boc)-OH: is a derivative of 2,3-diaminopropionic acid, where the amino group is protected by a tert-butoxycarbonyl (boc) group. This compound is commonly used in peptide synthesis due to its ability to introduce a protected diamino acid into peptide chains. The boc group serves as a protecting group for the amino functionality, allowing for selective deprotection and further functionalization.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of H-D-Dap(boc)-OH typically begins with 2,3-diaminopropionic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include continuous flow synthesis and automated purification systems to enhance efficiency.
化学反应分析
Types of Reactions:
Deprotection: The boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The free amine can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.
Coupling Reactions: H-D-Dap(boc)-OH can participate in peptide coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Coupling: Carbodiimides in the presence of a coupling additive like N-hydroxysuccinimide (NHS).
Major Products:
Deprotection: 2,3-diaminopropionic acid.
Substitution: Various substituted derivatives of 2,3-diaminopropionic acid.
Coupling: Peptides containing the 2,3-diaminopropionic acid residue.
科学研究应用
Chemistry:
Peptide Synthesis: H-D-Dap(boc)-OH is widely used in the synthesis of peptides and peptidomimetics
Biology:
Protein Engineering: The compound is used in the design of proteins with specific functionalities, such as enzyme inhibitors or receptor agonists.
Medicine:
Drug Development: this compound is utilized in the development of peptide-based therapeutics. It can be incorporated into drug candidates to enhance their stability and bioavailability.
Industry:
Biotechnology: The compound is employed in the production of bioconjugates and other biotechnological applications.
作用机制
Mechanism: H-D-Dap(boc)-OH acts as a building block in peptide synthesis. The boc group protects the amino functionality, allowing for selective deprotection and further functionalization. The free amine can participate in various chemical reactions, enabling the synthesis of complex peptides and proteins.
Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. peptides and proteins synthesized using this compound can interact with various biological targets, such as enzymes, receptors, and other proteins.
相似化合物的比较
H-D-Dap(boc)-OMe: A methyl ester derivative of H-D-Dap(boc)-OH, used in similar applications but with different solubility and reactivity properties.
H-D-Dap(boc)-OBzl: A benzyl ester derivative, offering different protection and deprotection profiles.
Uniqueness: this compound is unique due to its specific protection group (boc) and its ability to introduce a diamino acid residue into peptides. This allows for versatile functionalization and the synthesis of complex peptide structures.
属性
IUPAC Name |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJIIZWMJVWKIR-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259825-43-9 |
Source


|
| Record name | (2R)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
